3-Benzoyl-7-methoxycoumarin

Beschreibung

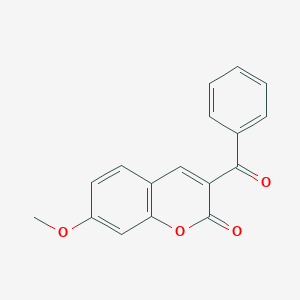

3-Benzoyl-7-methoxycoumarin (C₁₇H₁₂O₄, MW 280.27) is a synthetic coumarin derivative characterized by a benzoyl group at position 3 and a methoxy group at position 7 (Figure 1). Its structure includes a chromen-2-one backbone, with substituents influencing its photophysical and biological properties . The compound is synthesized via Knoevenagel condensation of salicylaldehyde derivatives and β-ketoesters, as described in .

Key applications include:

- Photosensitization: Used in photopolymerizable compositions and imaging technologies due to its ability to generate reactive oxygen species (ROS) under light exposure .

- Metal Complexation: Forms stable complexes with transition metals (e.g., Cu²⁺, Co²⁺), enhancing antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Optical Properties: Exhibits solvatochromic behavior, with absorption and emission spectra sensitive to solvent polarity .

Eigenschaften

IUPAC Name |

3-benzoyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIVUCOQKMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321660 | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-12-5 | |

| Record name | 64267-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via acid- or base-catalyzed cyclization (Figure 1). Ethyl benzoylacetate acts as the β-ketoester donor, while 2-hydroxy-4-methoxybenzaldehyde provides the phenolic component. Piperidine, a mild base, facilitates enolate formation from the β-ketoester, enabling nucleophilic attack on the aldehyde. Subsequent cyclization and dehydration yield the coumarin core.

-

Reactants :

-

2-Hydroxy-4-methoxybenzaldehyde (1 mmol, 0.152 g)

-

Ethyl benzoylacetate (1 mmol, 0.206 g)

-

Piperidine (0.5 mL, catalytic)

-

Ethanol (15 mL, solvent)

-

-

Conditions :

-

Reflux at 80°C for 4 hours under inert atmosphere.

-

Cooling to room temperature, followed by filtration.

-

Recrystallization from ethanol to isolate pure product.

-

-

Yield : 75% (0.264 g)

Characterization and Analytical Data

Spectroscopic Characterization

-

C=O Stretch : 1720 cm⁻¹ (coumarin lactone) and 1665 cm⁻¹ (benzoyl group).

-

O–CH₃ Stretch : 1250 cm⁻¹.

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 3.89 | 3H, s | OCH₃ (C7) |

| 6.25 | 1H, s | H-4 (coumarin) |

| 6.85–8.10 | 9H, m | Aromatic protons (coumarin and benzoyl) |

| δ (ppm) | Assignment |

|---|---|

| 56.2 | OCH₃ (C7) |

| 113.5 | C-4 |

| 160.1 | C=O (lactone) |

| 190.3 | C=O (benzoyl) |

Purity and Thermal Analysis

Thermogravimetric Analysis (TGA) :

-

Decomposition onset: 280°C, indicating high thermal stability.

-

Weight loss corresponds to sequential elimination of methoxy and benzoyl groups.

Comparative Analysis of Alternative Routes

While the Pechmann condensation dominates literature, alternative methods have been explored:

Knoevenagel Condensation

A two-step approach involving:

Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between 3-iodo-7-methoxycoumarin and benzoylboronic acid.

Advantages : Enables late-stage functionalization.

Challenges : Requires expensive catalysts and inert conditions.

Industrial-Scale Considerations

For bulk synthesis, key parameters include:

-

Cost Efficiency : Ethanol and piperidine are cost-effective vs. Pd catalysts.

-

Safety : Mild conditions (80°C) reduce explosion risks vs. high-temperature methods.

-

Waste Management : Ethanol can be recycled via distillation.

Applications in Further Functionalization

This compound serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoyl-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Benzoyl-7-methoxycoumarin is a coumarin derivative characterized by its ability to act as a bidentate ligand. It forms metal complexes that enhance its antimicrobial activity and fluorescence properties. The compound's interactions with metal ions are crucial for its efficacy in various applications, particularly in biochemical assays and sensor technologies.

Scientific Research Applications

The following table summarizes the key applications of this compound in different scientific domains:

| Field | Application | Methods | Results |

|---|---|---|---|

| Chemistry | Synthesis of organic molecules and fluorescent dyes | Chemical reactions to create derivatives | Development of new compounds with enhanced properties |

| Biology | Study of enzyme interactions and as a fluorescent probe | Fluorescence assays | Improved understanding of enzyme kinetics and interactions |

| Medicine | Investigated for antimicrobial and anticancer activities | Pharmacological screening | Showed potential as therapeutic agents against various pathogens |

| Industry | Production of photochemical materials and chemical sensors | Integration into sensor devices | Effective detection of pollutants and bioactive elements |

| Environmental Science | Detection of emerging contaminants | Analytical methods using HPLC for quantification | Successful identification of environmental pollutants |

| Material Science | Development of new materials with unique properties | Synthesis and characterization of metal complexes | Enhanced catalytic properties and applications in advanced materials |

| Renewable Energy | Utilization in solar energy harvesting devices | Fabrication of solar cell components | Improved efficiency and stability in solar cells |

Case Studies

-

Antimicrobial Activity

- A study investigated the antimicrobial effects of this compound metal complexes against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that the metal complexes exhibited significantly higher antimicrobial activity compared to the free ligand, suggesting that coordination with metals enhances its efficacy .

-

Fluorescent Sensing

- The compound has been utilized as a fluorescent derivatization reagent in high-performance liquid chromatography (HPLC) for analyzing carboxylic acids. This method demonstrated high sensitivity and specificity, allowing for the detection of free fatty acids in human plasma .

- Drug Discovery

-

Environmental Monitoring

- Derivatives of this compound have been employed in environmental science for detecting pollutants. These derivatives can be incorporated into sensors designed to capture and degrade contaminants, contributing to environmental health monitoring .

-

Material Science Innovations

- The photochromic properties of this compound have been explored for creating smart materials that change color upon light exposure. Such materials have potential applications in smart windows and display technologies .

Wirkmechanismus

The mechanism of action of 3-Benzoyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, disrupting metabolic processes. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications, where it binds to specific biomolecules and emits light upon excitation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-Benzoyl-7-methoxycoumarin with structurally related coumarins:

Structural and Functional Differences

- Substituent Effects: The benzoyl group at C3 in this compound enhances electron-withdrawing capacity, stabilizing metal complexes and enabling charge transfer in photochemical reactions . In contrast, 7-Methoxy-4-methylcoumarin lacks such groups, limiting its utility in metal coordination .

- Biological Activity: Metal complexes of this compound show broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL), outperforming non-complexed coumarins . Derivatives like 3-hydroxycoumarin () exhibit antioxidant properties but lack direct antimicrobial efficacy .

- Optical and Photosensitizing Properties: this compound absorbs strongly at 320–350 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) in non-polar solvents, with emission peaks redshifted in polar media . Its benzothiazolyl analog shows higher molar absorptivity (ε > 10⁵ L·mol⁻¹·cm⁻¹) due to extended conjugation . In photopolymerization, this compound acts as a co-sensitizer with 3,3'-carbonyl bis(7-diethylaminocoumarin), but the latter is more efficient in laser-driven systems due to higher ROS quantum yield (Φ = 0.45 vs. 0.28) .

Biologische Aktivität

3-Benzoyl-7-methoxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, cytotoxicity, and potential applications in medicine and industry, supported by relevant research findings and data tables.

Target of Action

This compound acts primarily through its ability to form metal complexes. As a bidentate ligand, it can bind to metal ions at two distinct sites, enhancing its biological activity. This interaction is crucial for its antimicrobial effects and potential therapeutic applications .

Biochemical Pathways

The compound is involved in various biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which play a significant role in drug metabolism and the detoxification processes in living organisms . Additionally, coumarins like this compound are utilized in fluorescent labeling of biomolecules, making them valuable tools in biochemical research.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. The following table summarizes its effectiveness against various bacteria and fungi:

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Lower activity |

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Lower activity |

Studies indicate that the metal complexes derived from this compound show enhanced antimicrobial activities compared to the free ligand. For instance, metal complexes were found to exhibit greater efficacy against Escherichia coli and Staphylococcus aureus, with significant reductions in microbial viability observed in assays .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. The compound demonstrates selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. The following table outlines the cytotoxicity results from several studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Potent |

| MCF-7 (breast cancer) | 25 | Moderate |

| HepG2 (liver cancer) | 30 | Moderate |

These findings suggest that this compound could be a promising lead compound for developing new anticancer therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study conducted by Radha et al. demonstrated the synthesis and characterization of metal complexes of this coumarin derivative, revealing enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the uncomplexed ligand .

- Cytotoxicity Evaluation : Research published in the journal "Molecules" indicated that various coumarin derivatives, including this compound, exhibited significant cytotoxic effects on cancer cell lines, supporting further investigation into their potential as anticancer agents .

- Enzyme Inhibition : Another notable study explored the inhibition of monoamine oxidase (MAO) by coumarin derivatives. While this compound showed weak inhibition, it was part of a series that demonstrated promise as multitarget directed ligands for neurodegenerative diseases like Alzheimer's .

Q & A

Q. Advanced: How can reaction conditions be optimized to reduce byproduct formation?

- Solvent selection : Replace acetone with acetonitrile to enhance reaction efficiency, as polar aprotic solvents stabilize intermediates .

- Catalyst modification : Test alternative bases (e.g., DBU) to reduce side reactions like ester hydrolysis.

- Temperature control : Lower reflux temperatures (e.g., 60°C vs. 80°C) may minimize thermal degradation of the coumarin backbone .

Basic: How do solvent choices influence the optical properties of this compound?

Solvent polarity directly impacts fluorescence intensity and absorption maxima. For example:

- Polar solvents (e.g., methanol) : Induce redshift in absorption spectra due to stabilization of excited states.

- Nonpolar solvents (e.g., hexane) : Exhibit higher fluorescence quantum yields due to reduced solvent quenching .

Methodological Tip : Use UV-Vis spectroscopy (250–400 nm range) and fluorimetry (λex = 320 nm) to quantify solvent effects.

Q. Advanced: What mechanistic insights explain solvent-dependent photophysical behavior?

- Solvent-solute hydrogen bonding : Protic solvents (e.g., ethanol) disrupt intramolecular H-bonding in the coumarin core, altering π→π* transitions .

- Dielectric constant effects : High dielectric solvents stabilize charge-transfer states, modulating Stokes shifts. Computational modeling (TD-DFT) can validate these interactions .

Basic: What in vitro assays are used to evaluate the pharmacological activity of this compound?

- Antioxidant activity : DPPH radical scavenging assay (IC50 values compared to ascorbic acid) .

- Enzyme inhibition : MAO-B inhibition assays using spectrophotometric detection of kynuramine oxidation .

- Anti-inflammatory effects : TNF-α suppression in LPS-stimulated macrophages (ELISA quantification) .

Q. Advanced: How can conflicting data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine if low absorption explains efficacy gaps .

- Metabolite analysis : Identify active metabolites (e.g., hydroxylated derivatives) using HPLC-MS .

Basic: What analytical techniques ensure purity and structural fidelity of this compound?

- HPLC : C18 column, methanol/water (70:30) mobile phase, UV detection at 280 nm .

- NMR : Confirm substitution patterns via <sup>1</sup>H NMR (e.g., benzoyl proton at δ 8.2 ppm; methoxy singlet at δ 3.9 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]<sup>+</sup> at m/z 295.1 .

Q. Advanced: How should researchers address discrepancies in spectroscopic data?

- Cross-validate with reference standards : Compare to USP/NF-certified 7-methoxycoumarin derivatives .

- Dynamic light scattering (DLS) : Rule out aggregation artifacts in UV-Vis or fluorescence spectra .

Basic: What structural analogs of this compound are studied for SAR?

Q. Advanced: What computational tools predict structure-activity relationships for coumarin derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.